(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid

Description

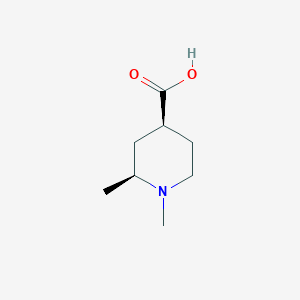

(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid is a chiral piperidine derivative characterized by a six-membered nitrogen-containing ring substituted with two methyl groups at positions 1 and 2 and a carboxylic acid group at position 3.

Properties

Molecular Formula |

C8H15NO2 |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

(2S,4S)-1,2-dimethylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C8H15NO2/c1-6-5-7(8(10)11)3-4-9(6)2/h6-7H,3-5H2,1-2H3,(H,10,11)/t6-,7-/m0/s1 |

InChI Key |

KNRGPNUMYGQKOA-BQBZGAKWSA-N |

Isomeric SMILES |

C[C@H]1C[C@H](CCN1C)C(=O)O |

Canonical SMILES |

CC1CC(CCN1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid typically involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis from chiral precursors, such as amino acids or carbohydrates. The reaction conditions often include the use of specific solvents, temperatures, and catalysts to achieve high yields and enantiomeric purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chiral separation techniques, such as preparative-scale chromatography or crystallization-based methods. These methods are designed to efficiently separate the desired enantiomer from racemic mixtures, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound for specific applications or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .

Scientific Research Applications

(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a chiral ligand in the study of enzyme mechanisms and protein interactions. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Additionally, the compound is used in the pharmaceutical industry for the development of new drugs and diagnostic agents .

Mechanism of Action

The mechanism of action of (2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on ring type (piperidine, thiazolidine, or piperazine), substituents, and functional groups. Below is a detailed comparison using data derived from the provided evidence and inferred properties:

Table 1: Structural and Functional Comparison

Key Observations

Ring Size and Heteroatoms: The piperidine core (6-membered) in the target compound contrasts with thiazolidine derivatives (5-membered, sulfur-containing). Piperazine-based analogs (e.g., 3,6-dioxo-piperazine in ) introduce additional hydrogen-bonding sites (amide groups) and rigidity .

Substituent Effects :

- Methyl groups in the target compound enhance hydrophobicity compared to pyridinyl or phenyl substituents in analogs. The pyridinyl group in ’s compound introduces aromaticity and basicity, enabling π-π stacking or coordination chemistry .

- Carboxylic acid positioning (C4 in piperidine vs. C4 in thiazolidine) alters hydrogen-bonding networks. For example, ’s thiazolidine forms helical chains via O–H⋯N bonds, while the target compound’s piperidine may favor intermolecular COOH⋯N interactions .

Biological Relevance: Thiazolidine derivatives (e.g., –3) are associated with antimicrobial or enzyme-inhibitory activities due to sulfur’s electronegativity and conformational flexibility. Piperidine analogs like the target compound may instead target neurological receptors (e.g., sigma-1) based on structural parallels to known bioactive piperidines .

Biological Activity

(2S,4S)-1,2-Dimethylpiperidine-4-carboxylic acid is a chiral compound belonging to the piperidine family. Its unique stereochemistry and functional groups make it a subject of interest in medicinal chemistry and biological research. This article reviews its biological activities, focusing on its role as a chiral ligand, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHN O

- Molecular Weight : Approximately 157.21 g/mol

- Structure : Contains a piperidine ring with two methyl groups at positions 1 and 2, and a carboxylic acid group at position 4.

Chiral Ligand in Enzyme Mechanisms

Research indicates that this compound acts as a chiral ligand in various enzyme mechanisms. For instance, it has been studied for its interactions with the enzyme BBOX (a type of dioxygenase), leading to the formation of hydroxylation products that exhibit distinct stereochemical properties. The compound's stereochemistry significantly influences its binding affinity and specificity towards biological targets, making it valuable in drug design and development .

Antimicrobial and Anticancer Activities

Several studies have reported the antimicrobial and anticancer properties of derivatives of this compound. These derivatives have shown promising activity against various bacterial strains and cancer cell lines. The mechanism behind this activity is believed to involve the inhibition of key enzymes or pathways necessary for microbial growth or cancer cell proliferation .

Interaction with Neurotransmitter Receptors

The compound has also been investigated for its potential interaction with neurotransmitter receptors. Similar compounds have demonstrated the ability to modulate neurotransmitter signaling pathways, which could lead to applications in treating neurological disorders .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound could interact with receptors to influence neurotransmitter activity.

- Hydroxylation Reactions : As demonstrated in studies involving BBOX, it can undergo hydroxylation leading to biologically active metabolites .

Study on Hydroxylation by BBOX

A detailed investigation into the interaction of this compound with BBOX revealed that the hydroxylation rate was significantly influenced by the compound's stereochemistry. The study found that the cis-isomer underwent preferential conversion to a single product when incubated with BBOX .

Anticancer Activity Assessment

In vitro studies have shown that derivatives of this compound possess significant anticancer activity against various cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit cell proliferation. Results indicated that certain derivatives were more effective than standard chemotherapeutic agents .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| (2R,4R)-1,2-Dimethylpiperidine-4-carboxylic acid | Lower binding affinity | Different stereochemistry affects activity |

| Methyl 2,2-dimethylpiperidine-4-carboxylate | Moderate enzyme inhibition | Ester group hydrolysis releases active form |

| Other piperidine derivatives | Variable antimicrobial activity | Structural modifications influence efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.